2-Amino-3,5-dibromo-6-methoxy-benzonitrile
Description
2-Amino-3,5-dibromo-6-methoxy-benzonitrile (CAS: 1699145-63-5, MFCD28400707) is a halogenated aromatic compound featuring a nitrile group, two bromine atoms at positions 3 and 5, a methoxy group at position 6, and an amino group at position 2. Its molecular weight is 292.01 g/mol, with a purity of 95% . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as bisquinazolinones and dihydroisoxazol derivatives, which are explored for photophysical applications and anti-inflammatory agents . The electron-withdrawing nitrile and bromine substituents enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group contributes to solubility and electronic modulation .
Properties
IUPAC Name |
2-amino-3,5-dibromo-6-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c1-13-8-4(3-11)7(12)5(9)2-6(8)10/h2H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIMHRRBPVGMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1C#N)N)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dibromo-6-methoxy-benzonitrile typically involves the bromination of 2-amino-6-methoxybenzonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 3 and 5 positions of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dibromo-6-methoxy-benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Amino-3,5-dibromo-6-methoxy-benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromo-6-methoxy-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to biological effects. Detailed studies on its mechanism of action are essential to understand its full potential in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-Amino-3,5-dibromo-6-methoxybenzoic acid (CA-5913, CAS: 1694214-74-8)
- Structure : Replaces the nitrile group (-CN) with a carboxylic acid (-COOH).
- Molecular Weight : 324.97 g/mol .
- Key Differences :
- The carboxylic acid group enables hydrogen bonding and salt formation, increasing solubility in polar solvents.
- Less reactive in cross-coupling reactions compared to the nitrile-containing analog due to the absence of a strong electron-withdrawing group.
2-Amino-4,5-dibromophenol (QC-3357, CAS: 1037298-16-0)
- Structure: Features a phenolic -OH group instead of methoxy and nitrile.
- Molecular Weight : 266.88 g/mol .
- Key Differences: The phenolic -OH group increases acidity (pKa ~10) compared to the methoxy group (pKa ~15–20), enabling deprotonation under milder conditions. Lacks the nitrile’s electron-withdrawing effect, reducing suitability for metal-catalyzed coupling reactions.
Positional Isomerism
4-Amino-2,6-dibromophenol (OS-2353, CAS: 609-21-2)
Halogen and Heterocyclic Variants
Bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate
- Structure : Chlorine replaces bromine; pyridinium ring instead of benzene.
- Molecular Weight : 695.44 g/mol .
- Key Differences :
- Chlorine’s smaller size and lower electronegativity compared to bromine alter electronic effects and steric bulk.
- The pyridinium core introduces nitrogen-based basicity, enabling ionic interactions absent in the target compound.
Comparative Data Table
Research Findings and Trends
- Reactivity: The nitrile group in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate tetraarylbisquinazolinones with tunable photophysical properties, a feature absent in carboxylic acid or phenolic analogs .
- Electronic Effects: Bromine atoms at positions 3 and 5 enhance ICT in bisquinazolinones, a property diminished in positional isomers like 4-amino-2,6-dibromophenol .
Biological Activity
2-Amino-3,5-dibromo-6-methoxy-benzonitrile is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The chemical formula for this compound is C₇H₅Br₂N₃O. It features a benzene ring with two bromine atoms and a methoxy group at specific positions, along with an amino group and a nitrile group. These substitutions contribute to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The presence of the amino group allows for hydrogen bonding with receptors or enzymes, while the halogen atoms enhance lipophilicity and binding affinity. This compound may act as a ligand modulating the activity of specific proteins involved in cellular signaling pathways.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, compounds with similar structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 6.25 mg/mL against resistant strains .
Anticancer Potential
Research indicates that halogenated compounds can possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation, although specific data on this compound is limited.
Other Biological Activities
In addition to antimicrobial and anticancer effects, compounds structurally related to this compound have demonstrated antioxidant and anti-inflammatory properties. These activities are crucial for developing therapeutic agents targeting oxidative stress-related diseases.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
